2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide
Description
The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide features a 1,3-thiazolidin-4-one core modified with:
- A (3,4-dimethoxyphenyl)methylidene group at position 5 (Z-configuration).
- A 2-sulfanylidene (thioxo) group at position 2.
- An N-(2-nitrophenyl)acetamide substituent at position 3.
Properties
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S2/c1-28-15-8-7-12(9-16(15)29-2)10-17-19(25)22(20(30)31-17)11-18(24)21-13-5-3-4-6-14(13)23(26)27/h3-10H,11H2,1-2H3,(H,21,24)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXPSOZYRKENRN-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide, also known by its IUPAC name N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide, belongs to the thiazolidinone class of compounds. This article reviews its biological activity, focusing on antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Structural Characteristics
The compound features a thiazolidinone ring structure with a nitrobenzamide group and a dimethoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 339.39 g/mol.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been evaluated against various pathogens including:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to high | |
| Escherichia coli | Moderate | |
| Bacillus subtilis | High | |
| Aspergillus niger | Moderate | |
| Candida albicans | Significant |
The antimicrobial efficacy is believed to stem from its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in cellular processes.
Anti-inflammatory Effects
In vitro studies have shown that the compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Notably:
| Cancer Cell Line | Inhibition Rate (%) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 70% | |
| HeLa (cervical cancer) | 65% | |
| A549 (lung cancer) | 75% |
This anticancer activity is linked to the compound's ability to interfere with specific signaling pathways crucial for tumor growth.
The biological activity of 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide involves multiple mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial survival and proliferation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing them from dividing.
- Apoptotic Pathways : The activation of apoptotic pathways leads to programmed cell death in malignant cells.
Case Studies
Several studies have investigated the compound's efficacy in various biological contexts:
- Study on Antibacterial Activity : A study demonstrated that derivatives of thiazolidinone exhibited enhanced antibacterial properties compared to standard antibiotics like norfloxacin and chloramphenicol .
- Evaluation in Cancer Research : Another study highlighted the compound's potential as an anticancer agent by showing significant cytotoxic effects on breast cancer cell lines .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of thiazolidinone derivatives, including the compound . The following table summarizes findings related to its anticancer efficacy:
| Study | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HCT-116, HeLa | <100 | Induction of apoptosis |
| Study 2 | MCF-7 | <50 | Cell cycle arrest |
| Study 3 | OVCAR-8 | 75 | Inhibition of proliferation |
Case Study Insights
- Apoptosis Induction : In vitro studies demonstrated that the compound significantly induces apoptosis in cancer cell lines such as HCT-116 and HeLa. Flow cytometry analysis revealed increased phosphatidylserine translocation, indicating early apoptotic events .
- Cell Cycle Arrest : The compound has also been shown to cause cell cycle arrest at the G1 phase in MCF-7 cells, leading to reduced cell proliferation rates. This effect correlates with upregulation of cyclin-dependent kinase inhibitors .
- Synergistic Effects : Combining this compound with other chemotherapeutic agents has shown enhanced anticancer activity, suggesting potential for use in combination therapies .
Other Biological Activities
Beyond anticancer properties, thiazolidinones have been studied for their anti-inflammatory and antimicrobial activities. Research indicates that derivatives may inhibit various enzymes involved in inflammatory pathways and exhibit antibacterial effects against Gram-positive bacteria.
Synthesis and Derivatives
The synthesis of 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic pathways can be optimized for yield and purity:
- Starting Materials : Common precursors include substituted phenylacetic acids and thiazolidinedione derivatives.
- Reagents : Reagents such as acetic anhydride and various coupling agents are often employed to facilitate the formation of the thiazolidinone ring.
- Characterization : Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazolidinone Core
Table 1: Key Structural Differences in the Thiazolidinone Core
Key Observations :
- Position 2 : The target’s sulfanylidene group contrasts with dioxo groups in and . Sulfanylidene may enhance metal chelation or hydrogen bonding .
- Position 5 : The 3,4-dimethoxyphenyl group in the target provides steric bulk and electron donation, unlike halogenated (e.g., 3-bromophenyl in ) or alkylated (e.g., 4-ethylphenyl in ) analogs.
Modifications to the Acetamide Side Chain
Table 2: Acetamide Substituent Variations
Key Observations :
Q & A
Q. What are the critical steps in synthesizing this compound?
The synthesis involves two primary stages:
- Thiazolidinone core formation : Cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid in a refluxing solvent system (e.g., DMF/acetic acid) catalyzed by sodium acetate. This step establishes the 4-thiazolidinone scaffold .
- Knoevenagel condensation : Introduction of the (3,4-dimethoxyphenyl)methylidene group using aldehydes under basic conditions (e.g., potassium carbonate in DMF). Temperature control (80–100°C) and solvent polarity are critical for regioselectivity .
- Final purification : Recrystallization from DMF-ethanol mixtures to achieve >95% purity .
Q. Which spectroscopic methods are essential for structural characterization?
- ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone (C=O at ~170 ppm) .
- FT-IR : Identifies functional groups (C=O stretch at 1680–1720 cm⁻¹, S-H at 2550 cm⁻¹) .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and detects impurities .
- TLC/HPLC : Monitors reaction progress and purity (Rf ~0.5 in ethyl acetate/hexane) .
Advanced Questions
Q. How can researchers optimize reaction yields amid contradictory solvent recommendations?
Contradictions arise from solvent-dependent reactivity (e.g., DMF vs. ethanol). A Design of Experiments (DoE) approach is recommended:
- Variables : Test solvent polarity (DMF, acetic acid, ethanol), temperature (60–100°C), and base (K₂CO₃, piperidine).
- Outcome : Mixed solvents (DMF:acetic acid, 1:2) enhance solubility of nitroaryl intermediates, improving yields to ~80% compared to ethanol (65%) .
- Statistical modeling : Use response surface methodology (RSM) to identify optimal conditions .
Q. What strategies elucidate the compound’s mechanism in anticancer assays?
- Target identification : Perform kinase profiling or thermal shift assays to identify binding partners (e.g., tubulin, topoisomerase II) .
- Cellular assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer cell lines (e.g., MCF-7, HeLa) .
- Molecular docking : Predict interactions with ATP-binding pockets using software like AutoDock Vina, followed by validation via siRNA knockdown .
Q. How to address discrepancies in biological activity data across studies?
- Dose-response curves : Standardize assays (e.g., IC₅₀ values) using consistent cell lines and exposure times (48–72 hours) .
- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays to rule out false negatives .
- Structural analogs : Compare activity of derivatives (e.g., nitro vs. methoxy substituents) to identify pharmacophores .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
